molecular formula C12H8N2O B607933 1-Hydroxyphenazine CAS No. 528-71-2

1-Hydroxyphenazine

Cat. No.: B607933
CAS No.: 528-71-2
M. Wt: 196.20 g/mol
InChI Key: SVRNCBGWUMMBQB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Hydroxyphenazine (1-OH-PHZ), also known as Phenazin-1-ol, is a phenazine microbial metabolite . It has broad-spectrum antibacterial activities against a variety of plant pathogens . The primary targets of this compound are these pathogens, and its role is to inhibit their growth and proliferation .

Mode of Action

The mode of action of this compound involves the generation of phenazine radical intermediates via a single-electron transfer reaction with ferrous iron . This process leads to the anaerobic killing of Pseudomonas cells . The recA mutant, which has a defect in the DNA repair system, was found to be more sensitive to anaerobic conditions .

Biochemical Pathways

This compound is produced by the bacterium Pseudomonas chlororaphis . In the biosynthesis process, three enzymes, PhzS (monooxygenase), NaphzNO1 (N-monooxygenase), and LaphzM (methyltransferase), are heterologously expressed in a phenazine-1-carboxylic acid (PCA) generating strain of Pseudomonas chlororaphis H18 . Four phenazines, including this compound, are isolated and characterized in the genetically modified strain .

Pharmacokinetics

Metabolic engineering strategies have been used to increase the yield of this compound .

Result of Action

The result of this compound’s action is the inhibition of the growth and proliferation of various plant pathogens . This is achieved through the generation of phenazine radical intermediates, which lead to the anaerobic killing of Pseudomonas cells .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the production of this compound by Pseudomonas chlororaphis is more efficient when using glycerol or glucose as a renewable carbon source . Furthermore, the compound’s antibacterial activity may be affected by the presence of ferrous iron, which is involved in the generation of phenazine radical intermediates .

Biochemical Analysis

Biochemical Properties

1-Hydroxyphenazine plays a crucial role in biochemical reactions, particularly in microbial metabolism. It interacts with several enzymes and proteins, influencing various biochemical pathways. One of the key enzymes involved is PhzS, a monooxygenase that catalyzes the conversion of phenazine-1-carboxylic acid to this compound . This interaction is essential for the biosynthesis of this compound in Pseudomonas chlororaphis. Additionally, this compound can act as an electron shuttle, participating in redox reactions and influencing the cellular redox state .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it promotes anaerobic killing of Pseudomonas aeruginosa via single-electron transfer with ferrous iron, leading to the generation of phenazine radical intermediates . In mammalian cells, this compound has been shown to induce morphological alterations and cell death in A549 human lung adenocarcinoma cells at concentrations of 30 µg/ml . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum antibacterial activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as PhzS, facilitating the conversion of phenazine-1-carboxylic acid to this compound . Additionally, this compound acts as an electron shuttle, participating in redox reactions and generating phenazine radical intermediates through single-electron transfer with ferrous iron . These interactions lead to changes in gene expression and enzyme activity, contributing to its antibacterial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be produced at high yields in genetically modified strains of Pseudomonas chlororaphis, with a titer of 3.6 g/L achieved in 54 hours

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antibacterial activity without significant toxicity. At higher doses, it can induce toxic effects, including cell death and morphological alterations . Understanding the threshold effects and toxic dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in microbial metabolism. It is synthesized from phenazine-1-carboxylic acid through the action of the enzyme PhzS . This pathway is essential for the production of this compound in Pseudomonas chlororaphis. Additionally, this compound can influence metabolic flux and metabolite levels by acting as an electron shuttle in redox reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. In bacterial cells, it is transported across the cell membrane and distributed within the cytoplasm, where it participates in redox reactions

Subcellular Localization

This compound is localized within specific subcellular compartments, influencing its activity and function. In bacterial cells, it is primarily found in the cytoplasm, where it participates in redox reactions and influences cellular metabolism

Properties

IUPAC Name

phenazin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRNCBGWUMMBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871744
Record name Phenazin-1-ol
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

528-71-2
Record name 1-Phenazinol
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Record name 1-Hydroxyphenazine
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